5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Amidation: The carboxamide group can be introduced through an amidation reaction using appropriate amines and coupling reagents like EDCI or DCC.
Furan-2-ylmethyl Substitution: The furan-2-ylmethyl group can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, potentially leading to the formation of amine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while substitution of the bromine atom can lead to a variety of phenyl derivatives.
Scientific Research Applications
5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl and furan-2-ylmethyl groups may enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxylic acid and its derivatives share a similar triazole core and exhibit comparable biological activities.
Bromophenyl Compounds: 4-bromophenyl derivatives, such as 4-bromophenylamine, have similar structural features and are used in similar applications.
Furan Derivatives: Compounds like furan-2-carboxamide and furan-2-ylmethylamine share the furan ring and are studied for their biological activities.
Uniqueness
What sets 5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide apart is the combination of the triazole ring, bromophenyl group, and furan-2-ylmethyl group in a single molecule. This unique structure allows for diverse interactions with biological targets, potentially leading to a wide range of applications in medicinal chemistry, biology, and material science.
Properties
IUPAC Name |
5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2/c15-9-3-5-10(6-4-9)20-13(16)12(18-19-20)14(21)17-8-11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMQTSMBJPOXOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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